Cas no 826-74-4 (1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol)

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol structure
826-74-4 structure
1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol
826-74-4
C12H10
154.207803249359
MFCD00075766
728144
70004

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Properties

Names and Identifiers

    • 1-Vinylnaphthalene
    • 1-Vinylnaphthalene (stabilized with TBC)
    • 1-Ethenylnaphthalene
    • 1-VINYLNAPHTHALENE,COLOURLESSTO PALE GREEN LIQUID
    • Naphthalene, 1-ethenyl-
    • Vinylnaphthalene
    • 1-Vinyl naphthalene
    • 1-vinyl-naphthalene
    • PF20CJ2K0N
    • IGGDKDTUCAWDAN-UHFFFAOYSA-N
    • Naphthalene, ethenyl-
    • Vinylnaphthalene (mixed isomers)
    • s-cis-1-Vinyl-5,6-benzocyclohexene
    • 1-Vinylnaphthalene(stabilizedwithTBC)
    • TRA01277
    • 1-Ethenylnaphthalene (ACI)
    • Naphthalene, 1-vinyl- (6CI, 8CI)
    • (Naphthalen-1-yl)ethene
    • α-Vinylnaphthalene
    • +Expand
    • MFCD00075766
    • IGGDKDTUCAWDAN-UHFFFAOYSA-N
    • 1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2
    • C=CC1C2C(=CC=CC=2)C=CC=1

Computed Properties

  • 154.07800
  • 0
  • 0
  • 1
  • 154.078
  • 12
  • 159
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.3
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.48280
  • 0.00000
  • n20/D 1.653(lit.)
  • 123°C/0.7mmHg(lit.)
  • Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • Soluble in ethyl acetate, hexane and methanol.
  • liquid
  • Stable. Incompatible with strong oxidizing agents. Combustible.
  • Insoluble in water
  • Moisture Sensitive
  • 1.04 g/mL at 25 °C(lit.)

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH49134-1g
1-Vinylnaphthalene
826-74-4 95%
1g
$41.00 2024-04-19
abcr
AB255928-1 g
1-Vinylnaphthalene, 95%, stabilized with 4-tert-Butylcatachol; .
826-74-4 95%
1 g
€108.40 2023-07-20
Alichem
A219006421-5g
1-Vinylnaphthalene
826-74-4 95%
5g
$210.70 2023-09-01
Ambeed
A570314-1g
1-Vinylnaphthalene
826-74-4 98% (stabilized with TBC)
1g
$25.0 2024-07-24
Chemenu
CM140743-5g
1-Vinylnaphthalene
826-74-4 95%
5g
$201 2021-08-05
Cooke Chemical
A8365912-1G
1-Vinylnaphthalene
826-74-4 ≥95.0%(GC)
1g
RMB 71.20 2023-09-07
eNovation Chemicals LLC
D781286-5g
1-Vinylnaphthalene
826-74-4 >95%
5g
$100 2022-10-14
Fluorochem
216311-0.25g
1-Vinylnaphthalene
826-74-4 95%
0.25g
£30.00 2022-03-01
TRC
V425000-5g
1-Vinylnaphthalene [Stabilized with 4000ppm tert-Butylcatechol]
826-74-4
5g
$ 138.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51043-1g
1-Vinylnaphthalene, 95%, stab. with 4-tert-butylcatechol
826-74-4 95%
1g
¥1160.00 2023-04-13

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  1 h, 100 °C; 100 °C → rt
1.2 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ;  1 h, 100 °C; 100 °C → rt
Reference
Simple and Efficient Protocol for the Synthesis of Functionalized Styrenes from 1,2-Dibromoethane and Arylboronic Acids
Lando, Vanusa R.; et al, Organic Letters, 2003, 5(16), 2891-2894

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (inorganic oxide supported) Solvents: Mesitylene ;  20 h, 10 bar, 100 °C
Reference
Synthesis of Supported Planar Iron Oxide Nanoparticles and Their Chemo- and Stereoselectivity for Hydrogenation of Alkynes
Tejeda-Serrano, Maria; et al, ACS Catalysis, 2017, 7(5), 3721-3729

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  30 min, 0 °C; 4 h, rt; rt → 0 °C
1.2 overnight, rt
Reference
Novel cyclization cascades to functionalized indanes and tetrahydronaphthalenes
Khan, Zulfiqar A.; et al, Tetrahedron, 2010, 66(33), 6639-6646

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  30 min, 0 °C; 4 h, rt
1.2 overnight, rt
Reference
Diselenide- and Disulfide-Mediated Synthesis of Isocoumarins
Shahzad, Sohail A.; et al, European Journal of Organic Chemistry, 2010, (18), 3465-3472

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  30 min, 0 °C; 4 h, rt; rt → 0 °C
1.2 overnight, rt
Reference
Selenium-Mediated Synthesis of Biaryls through Rearrangement
Shahzad, Sohail A.; et al, Organic Letters, 2010, 12(6), 1364-1367

Synthetic Circuit 6

Reaction Conditions
Reference
Reactions with nitrosodisulfonate. XX. Chrysene-3,6-quinone and dinaphthoanthraquinone
Teuber, Hans Joachim; et al, Chemische Berichte, 1959, 92, 921-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Catalysts: Potassium tert-butoxide
Reference
A practical large-scale synthesis of (1-naphthyl)acetylene
Hanekamp, Jaap C.; et al, Synthetic Communications, 1989, 19(15), 2677-82

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1637333-83-5 Solvents: Tetrahydrofuran ;  5 h, 50 °C
Reference
Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes
Staudaher, Nicholas D.; et al, Chemical Communications (Cambridge, 2014, 50(98), 15577-15580

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Disodium tetrachloropalladate ,  9H-Fluorene-2-sulfonic acid, 9-(dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propy… Solvents: Water ;  3 h, 45 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  16 h, 95 °C
Reference
Retracted Article: Cross coupling in water: Suzuki-Miyaura vinylation and difluorovinylation of arylboronic acids
Pschierer, Jan; et al, Green Chemistry, 2010, 12(4), 636-642

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Disodium tetrachloropalladate ,  9H-Fluorene-2-sulfonic acid, 9-(dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propy… Solvents: Water ;  3 h, 45 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  16 h, 95 °C
Reference
Retracted Article: Cross coupling in water: Suzuki-Miyaura vinylation and difluorovinylation of arylboronic acids
Pschierer, Jan; et al, Green Chemistry, 2010, 12(4), 636-642

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 52 h, 95 °C
Reference
"Conducted Tour" Migration of Li+ during the cis/trans Stereoinversion of α-Arylvinyllithiums
Knorr, Rudolf; et al, Chemistry - A European Journal, 2017, 23(52), 12861-12869

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Alumina
Reference
The kinetics of polymerization of 1-vinylnaphthalene
Loshaek, S.; et al, Journal of Polymer Science, 1959, 39, 223-39

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 120 °C; 24 h, 120 °C; 120 °C → rt
Reference
The first fluoride-free Hiyama reaction of vinylsiloxanes promoted by sodium hydroxide in water
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2006, 348(15), 2085-2091

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  20 min, 120 °C
Reference
Aqueous Sodium Hydroxide Promoted Cross-Coupling Reactions of Alkenyltrialkoxysilanes under Ligand-Free Conditions
Alacid, Emilio; et al, Journal of Organic Chemistry, 2008, 73(6), 2315-2322

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
Reference
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; et al, Synlett, 2003, (12), 1783-1788

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethyl phosphite ,  Sulfiliminium, S,S-bis(diethylamino)-N,N-diethyl-, difluorotrimethylsilicate(1-)… Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Hexamethylphosphoramide
Reference
Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate
Hatanaka, Yasuo; et al, Journal of Organic Chemistry, 1988, 53(4), 918-20

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Potassium fluoride Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Toluene
Reference
Tetraalkylammonium salt-based catalyst systems for directing the arylation of vinyltrimethylsilane
Jeffery, Tuyet, Tetrahedron Letters, 1999, 40(9), 1673-1676

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Reference
The electrophilic substitution of allylsilanes and vinylsilanes
Fleming, Ian; et al, Organic Reactions (Hoboken, 1989, 37,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Samarium Solvents: Methanol ;  6 h, 45 °C
Reference
Unexpected chemoselective debromination and reduction of 1,1-dibromo-1-alkenes mediated by samarium metal in methanol
Wang, Lei; et al, Synlett, 2003, (8), 1137-1140

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3 h, 25 °C
Reference
Isolation and Structural Characterization of Geminal Di(iodozincio)methane Complexes Stabilized with Nitrogen Ligands
Nishida, Yusuke; et al, Journal of the American Chemical Society, 2015, 137(1), 114-117

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 67 °C
Reference
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: an efficient and selective 2-carbon building block for vinylboronate Suzuki-Miyaura coupling reactions
Lightfoot, Andrew P.; et al, Synlett, 2005, (3), 529-531

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Tetraorganoindates as Nucleophilic Coupling Partners in Pd-Catalyzed Cross-Coupling Reactions
Lee, Phil Ho; et al, Organic Letters, 2003, 5(26), 4963-4966

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  10 min, 120 °C
Reference
Aqueous Sodium Hydroxide Promoted Cross-Coupling Reactions of Alkenyltrialkoxysilanes under Ligand-Free Conditions
Alacid, Emilio; et al, Journal of Organic Chemistry, 2008, 73(6), 2315-2322

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum Solvents: Toluene ;  15 h, reflux
Reference
Direct Olefination of Alcohols with Sulfones by Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, Chemistry - A European Journal, 2016, 22(17), 6111-6119

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous chloride Solvents: Toluene ;  8 h, 120 °C
Reference
Iron-Catalyzed Direct Julia-Type Olefination of Alcohols
Landge, Vinod G.; et al, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium, carbonylchloro[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,κ… Solvents: 1,4-Dioxane ;  5 h, 125 °C
Reference
Direct Catalytic Olefination of Alcohols with Sulfones
Srimani, Dipankar; et al, Angewandte Chemie, 2014, 53(41), 11092-11095

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene
Reference
Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides
Littke, Adam F.; et al, Journal of the American Chemical Society, 2002, 124(22), 6343-6348

Synthetic Circuit 28

Reaction Conditions
Reference
Product class 3: bromoarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 121-160

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (-)-BINAP ,  Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Dimethylformamide ;  20 h, 120 °C; 120 °C → rt
Reference
General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates
Alacid, Emilio; et al, Journal of Organic Chemistry, 2009, 74(21), 8191-8195

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry
Roth, Gregory P.; et al, Journal of Organic Chemistry, 1991, 56(11), 3493-6

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Raw materials

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Preparation Products

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:826-74-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:826-74-4)
HUANG JING LI
18025840623
sz@meryer.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:826-74-4)
TANG SI LEI
15026964105
2881489226@qq.com

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